Pseudo-anisatin

Description

Contextualization within Illicium Sesquiterpene Chemistry

Pseudo-anisatin is a naturally occurring sesquiterpene lactone belonging to the seco-prezizaane class, a group of complex chemical compounds isolated from plants of the Illicium genus. rsc.orgnih.govnih.gov These plants are known for producing a diverse array of highly oxygenated and structurally intricate sesquiterpenoids. researchgate.netpharm.or.jp The seco-prezizaane skeleton of this compound is a defining characteristic of many Illicium sesquiterpenes. nih.gov

Structurally, this compound is closely related to other members of this family, most notably the neurotoxic compound anisatin (B1215211). nih.gov While both share the same carbon framework, a key difference lies in their lactone functionalities. nih.gov this compound and its related compounds feature a bridging ε-lactone. nih.gov In contrast, anisatin possesses an unusual spiro β-lactone motif. nih.gov This subtle structural variance leads to profound differences in their biological activities. Other related compounds from the Illicium genus include dunnianin, debenzoyldunnianin, and 7-deoxy-7-oxodunnianin, which were initially thought to be of the this compound type but were later found to contain an 11,3-δ-lactone ring.

The proposed biosynthesis of seco-prezizaane sesquiterpenes is believed to start from farnesyl pyrophosphate, which undergoes a series of cyclizations and rearrangements to form the core seco-prezizaane ring system. nih.gov The individual members of this family are then further modified through extensive C-H hydroxylation. nih.govqs-gen.com

Historical Perspectives on this compound Discovery and Initial Characterization

This compound was first reported in 1968 by Yamada and coworkers, who isolated it from Japanese star anise (Illicium anisatum). nih.gov Initially, the structure of a related compound, dunnianin, was mischaracterized based on the then-understood structure of this compound. uchile.cl However, inconsistencies in the 1H-NMR spectra of dunnianin and its congeners compared to that of this compound prompted a reinvestigation. uchile.cl

The definitive structure of this compound was later confirmed through single-crystal X-ray diffraction analysis. uchile.cl This rigorous characterization was crucial for correcting the structures of other related sesquiterpene lactones from Illicium species and for providing a solid foundation for future synthetic and biological studies. It was also discovered that in solution, this compound exists in an equilibrium with its cyclic hemiketal form, cyclopseudoanisatin.

Significance of this compound in Natural Product Chemistry and Chemical Biology

The significance of this compound in natural product chemistry stems largely from its complex and highly oxidized molecular architecture, which has made it an attractive and challenging target for total synthesis. nih.gov The first chemical synthesis of (+)-pseudoanisatin was accomplished by Maimone and coworkers, a notable achievement in the field. nih.govthieme-connect.com Their enantiospecific synthesis began from the abundant and inexpensive terpene feedstock (+)-cedrol and was completed in 12 steps, showcasing an elegant use of site-selective C(sp3)–H bond functionalization and a skeletal rearrangement strategy. nih.govthieme-connect.com This work provided a novel oxidative template for accessing other members of the Illicium sesquiterpene family. nih.govthieme-connect.com

From a chemical biology perspective, this compound is significant due to its interesting biological activity. Unlike the potent convulsant anisatin, this compound is non-toxic to mammals and exhibits marked selectivity for insect GABA receptors, suggesting its potential as an insecticide. nih.gov Furthermore, while not as potent as some other Illicium sesquiterpenes like jiadifenolide and jiadifenin, this compound has been noted for its potential neurotrophic activities. This differential bioactivity within the same structural family highlights how minor changes in oxidation state and stereochemistry can lead to profoundly different biological outcomes. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C15H22O6 | rsc.org |

| Melting Point | 196 °C | uchile.cl |

| Optical Rotation [α]D | +8° (c 1.1, MeOH) | uchile.cl |

| Appearance | Colorless plates (EtOAc) | uchile.cl |

Spectroscopic Data of this compound

¹H NMR Data (in Acetone-d6)

| Proton | Chemical Shift (δ) ppm |

| H-10a/H-10b | 2.0-2.1 |

| H-14a/H-14b | Not specified |

| H-3 | Broadened signal |

Note: Detailed ¹H and ¹³C NMR data are available in the supplementary information of several cited publications but are not fully detailed in the main texts.

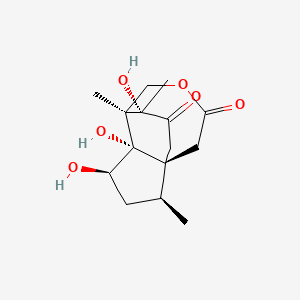

Structure

3D Structure

Properties

Molecular Formula |

C15H22O6 |

|---|---|

Molecular Weight |

298.33 g/mol |

IUPAC Name |

(1S,2S,4R,5S,6R,13S)-4,5,13-trihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione |

InChI |

InChI=1S/C15H22O6/c1-8-4-9(16)15(20)12(2)7-21-11(18)6-14(8,15)5-10(17)13(12,3)19/h8-9,16,19-20H,4-7H2,1-3H3/t8-,9+,12-,13+,14-,15+/m0/s1 |

InChI Key |

NOHXYGXFTACADH-JHLBFKOCSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@]2([C@]13CC(=O)[C@@]([C@@]2(COC(=O)C3)C)(C)O)O)O |

Canonical SMILES |

CC1CC(C2(C13CC(=O)C(C2(COC(=O)C3)C)(C)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Pseudo Anisatin

Botanical Sources: Focus on Illicium anisatum

The primary botanical source of pseudo-anisatin is Illicium anisatum L., commonly known as Japanese star anise. nih.gov This evergreen shrub, native to Japan, is distinct from the culinary spice Chinese star anise (Illicium verum), and its fruit is highly toxic. All parts of the I. anisatum plant, particularly the fruits and seeds, contain a variety of sesquiterpene lactones, including this compound, anisatin (B1215211), and neoanisatin (B99755). The presence of these compounds renders the plant toxic. While this compound is significantly less toxic than its well-known counterpart, anisatin, it is a characteristic marker for the presence of I. anisatum.

Extraction and Initial Chromatographic Separation Techniques from Plant Material

The isolation of this compound from its natural source is a multi-step process involving solvent extraction followed by various chromatographic purification techniques. Research conducted on the fruits of Illicium anisatum provides a detailed methodology for its isolation.

The process begins with the extraction of dried and powdered plant material, typically the fruits, using a polar solvent such as methanol (B129727). This initial step is designed to draw out a wide range of compounds from the plant matrix. The resulting crude methanol extract is then concentrated under reduced pressure. To separate compounds based on their polarity, the concentrated extract undergoes a liquid-liquid partitioning process. It is typically suspended in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The sesquiterpene lactones, including this compound, preferentially move into the ethyl acetate layer.

This ethyl acetate fraction, now enriched with the desired compounds, is then subjected to a series of chromatographic separations to isolate this compound from other closely related molecules. A common strategy involves sequential column chromatography using different stationary and mobile phases. An initial separation is often performed on a silica (B1680970) gel column. The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. This process separates the compounds into various fractions based on their affinity for the silica gel.

Fractions identified as containing this compound are then combined and may undergo further purification. Size-exclusion chromatography, using a resin like Sephadex LH-20 with methanol as the mobile phase, is frequently employed to separate molecules based on their size. This step is effective in removing remaining impurities. Through repeated cycles of silica gel and Sephadex chromatography, pure this compound can be successfully isolated.

The table below summarizes the key stages in a typical isolation procedure for this compound from the fruits of Illicium anisatum.

Table 1. Summary of Isolation and Chromatographic Separation of this compound

| Step | Technique | Details | Purpose |

| 1. Extraction | Solvent Extraction | Dried, powdered fruits of I. anisatum are extracted with methanol (MeOH). | To obtain a crude extract containing a broad spectrum of phytochemicals, including this compound. |

| 2. Fractionation | Liquid-Liquid Partitioning | The concentrated MeOH extract is suspended in water and partitioned with ethyl acetate (EtOAc). | To separate the medium-polarity compounds (like this compound) into the EtOAc fraction, removing highly polar and non-polar impurities. |

| 3. Initial Chromatography | Silica Gel Column Chromatography | The EtOAc extract is subjected to chromatography on a silica gel column. | To perform the initial separation of compounds based on polarity, yielding several fractions. |

| 4. Elution System | Gradient Elution | A solvent gradient of n-hexane-ethyl acetate is used to elute the compounds from the silica gel column. | To achieve differential separation of the components within the extract. |

| 5. Purification | Sephadex LH-20 Column Chromatography | Fractions containing this compound are further purified on a Sephadex LH-20 column. | To separate compounds based on molecular size, removing impurities that have similar polarity but different sizes. |

| 6. Elution System | Isocratic Elution | Methanol is used as the mobile phase for the Sephadex column. | To elute and purify the final compound. |

Chemical Synthesis of Pseudo Anisatin

Total Synthesis Strategies for (+)-Pseudo-anisatin

The first successful total synthesis of (+)-pseudo-anisatin was a landmark achievement, showcasing a blend of strategic planning and the application of modern synthetic methods. nih.govacs.orgnih.gov This endeavor and subsequent studies have highlighted several key approaches to assembling its intricate molecular architecture.

Oxidative Strategic Templates

A predominant and successful strategy in the synthesis of (+)-pseudo-anisatin revolves around the extensive use of oxidative reactions. nih.govacs.orgnih.gov This approach is inspired by the proposed biosynthesis of Illicium sesquiterpenes, which are characterized by their high degree of oxidation. nih.gov

Key oxidative transformations in this strategy included:

Oxidation of an unactivated methyl group: A crucial early step involved the oxidation of one of the gem-dimethyl groups of (+)-cedrol. thieme-connect.comthieme-connect.com

Oxidative cleavage: The trisubstituted olefin in a key intermediate was cleaved using ruthenium tetroxide (RuO₄) to form a keto-acid. nih.gov

Intramolecular α-acyloxylation: This reaction was facilitated by the use of copper(II) bromide. thieme-connect.comthieme-connect.com

Directed dihydroxylation: A Donohoe procedure using osmium tetroxide complexed with TMEDA (tetramethylethylenediamine) was employed to install two adjacent hydroxyl groups with the desired stereochemistry, directed by a homoallylic alcohol. nih.govresearchgate.net

This oxidative strategy underscores the power of C–H oxidation in streamlining the synthesis of complex, highly oxygenated natural products. thieme-connect.comthieme-connect.com

Carbon-Carbon Bond Reorganization Approaches

The conversion of a starting material like (+)-cedrol, which possesses a different carbon skeleton from pseudo-anisatin, necessitates strategic carbon-carbon bond reorganizations. nih.gov The synthesis of (+)-pseudo-anisatin from (+)-cedrol is a prime example of this approach, where a skeletal rearrangement was a pivotal step. nih.govthieme-connect.comthieme-connect.com

Specifically, an α-ketol rearrangement was employed to transform the carbon framework of an intermediate derived from cedrol (B397079) into the seco-prezizaane skeleton characteristic of this compound. thieme-connect.comthieme-connect.com This rearrangement was preceded by the hydrolysis of a lactone and followed by the protection of the resulting alcohol. thieme-connect.comthieme-connect.com This strategic bond reorganization was critical to achieving the target's core structure. nih.gov The ability to reconfigure the carbon skeleton through such rearrangements significantly broadens the pool of viable starting materials for complex natural product synthesis. researchgate.net

Stereo- and Enantiospecific Syntheses

The synthesis of (+)-pseudo-anisatin presents significant stereochemical challenges due to its numerous chiral centers. An enantiospecific synthesis, which starts from a chiral, non-racemic starting material and maintains stereochemical integrity throughout the reaction sequence, is a powerful approach to address this challenge.

The successful synthesis of (+)-pseudo-anisatin from the naturally occurring and enantiopure (+)-cedrol is a notable example of an enantiospecific synthesis. nih.govacs.orgnih.gov By starting with a molecule of known absolute stereochemistry, the chirality of the final product was controlled.

Key stereocontrolling reactions in the synthesis included:

Directed Dihydroxylation: As mentioned earlier, the use of a directed dihydroxylation was crucial for establishing the correct stereochemistry of two adjacent hydroxyl groups. nih.govresearchgate.net An initial attempt with osmium tetroxide in pyridine (B92270) yielded the undesired diastereomer. nih.gov However, a directed approach using OsO₄•TMEDA successfully overrode the inherent facial bias of the molecule, leading to the desired stereoisomer. nih.govresearchgate.net

Secondary Alcohol Inversion: The final step of the synthesis involved the inversion of a secondary alcohol's stereochemistry. This was achieved by mesylating the alcohol and then treating it with aqueous sodium hydroxide, presumably through an intramolecular displacement by a carboxylate. nih.govresearchgate.netnih.gov

These stereo- and enantiospecific methods were indispensable for navigating the complex stereochemical landscape of (+)-pseudo-anisatin and ultimately achieving its precise three-dimensional structure. nih.govacs.orgnih.gov

Key Reactions and Methodologies Employed in this compound Synthesis

The synthesis of (+)-pseudo-anisatin has been a fertile ground for the application and development of powerful chemical reactions and methodologies.

Site-Selective C(sp³)–H Functionalization

A cornerstone of the synthetic strategies toward (+)-pseudo-anisatin is the extensive use of site-selective C(sp³)–H functionalization. nih.govacs.orgnih.gov This modern synthetic approach allows for the direct conversion of strong, unactivated C–H bonds into other functional groups, offering a more direct and efficient route to complex molecules. rsc.org

In the synthesis of (+)-pseudo-anisatin from (+)-cedrol, several challenging C(sp³)–H oxidations were successfully implemented: nih.govthieme-connect.comthieme-connect.com

Oxidation of an unactivated methyl group: The initial oxidation of a methyl group on the gem-dimethyl moiety of cedrol was a key C–H functionalization step. thieme-connect.comthieme-connect.com

Oxidation of an unactivated methine: A particularly noteworthy transformation was the selective oxidation of an unactivated methine C–H bond in a complex intermediate. thieme-connect.comthieme-connect.com This was achieved using an iron-based catalyst. nih.gov

The successful application of these site-selective C(sp³)–H functionalization reactions was instrumental in achieving a concise and efficient synthesis of (+)-pseudo-anisatin. nih.govbeilstein-journals.org This approach represents a significant advancement in the field of total synthesis, enabling chemists to tackle increasingly complex molecular targets. rsc.org

Radical-Based Oxidation Methods

Radical-based oxidation methods have played a significant role in the synthesis of (+)-pseudo-anisatin, particularly in the crucial C–H functionalization steps. nih.govsemanticscholar.org These methods often involve the generation of highly reactive radical species that can abstract hydrogen atoms from C–H bonds, initiating a functionalization cascade. semanticscholar.org

A key example is the use of Suarez's radical-based method (I₂/PhI(OAc)₂) under photolytic conditions to oxidize the gem-dimethyl group of cedrol. nih.gov This reaction proceeds through a radical mechanism and proved to be efficient on a large scale. nih.gov Another instance involved a radical hydration reaction to synthesize (-)-3-deoxypseudoanisatin from a key alkene intermediate. nih.gov

The use of these radical-based oxidation methods highlights their utility in functionalizing unactivated positions within a complex molecular framework, a task that can be challenging to achieve with traditional ionic chemistry. semanticscholar.org

Alpha-Ketol Rearrangements

A pivotal step in the enantiospecific synthesis of (+)-pseudoanisatin from (+)-cedrol, an abundant feedstock chemical, is a carefully orchestrated alpha-ketol rearrangement. nih.govnih.govacs.org This skeletal reorganization is crucial for transforming the 5,5-fused ring system of the cedrane (B85855) core into the 5,6-fused seco-prezizaane skeleton characteristic of pseudoanisatin. acs.org

Table 1: Key Reagents and Conditions for Alpha-Ketol Rearrangement in this compound Synthesis

| Reagent/Condition | Role | Reference |

| Potassium Hydroxide (KOH) | Base for lactone hydrolysis and rearrangement | acs.org |

| Potassium tert-Butoxide (KOt-Bu) | Strong base to facilitate the rearrangement | acs.org |

| Dimethyl Sulfoxide (DMSO) | Solvent | acs.org |

Directed Oxidation Strategies

The synthesis of this compound is marked by the extensive use of directed oxidation strategies, particularly C-H oxidation, to install the numerous oxygen functionalities present in the target molecule. nih.govnih.gov A significant challenge in the synthesis was the selective oxidation of an unactivated methine C(sp³)–H bond to forge the characteristic bridging ε-lactone ring of pseudoanisatin. nih.govacs.org

To achieve this, researchers employed a carboxylic acid-directed, iron-catalyzed C-H oxidation. nih.govacs.org An intermediate bearing a carboxylic acid and a tertiary alcohol protected as a tert-butyldimethylsilyl (TBS) ether was subjected to an iron catalyst, [Fe((R)-mepp)(MeCN)₂][(SbF₆)₂], in the presence of tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org The strategically positioned carboxylic acid group directed the iron catalyst to the targeted C-H bond, leading to the formation of the desired lactone. nih.govacs.org This reaction produced a mixture of diastereomeric lactones, which could be carried forward in the synthesis. nih.gov The use of thallium triflate (Tl(OTf)) was found to consistently improve the yield of this transformation. acs.org

This directed C-H oxidation represents a powerful and elegant solution to a challenging synthetic problem, highlighting the utility of such methods in the construction of complex natural products. nih.govacs.org

Table 2: Reagents for Directed C-H Oxidation in this compound Synthesis

| Reagent/Condition | Role | Reference |

| [Fe((R)-mepp)(MeCN)₂][(SbF₆)₂] | Iron catalyst for C-H oxidation | acs.org |

| tert-Butyl Hydroperoxide (TBHP) | Terminal oxidant | acs.org |

| Thallium Triflate (Tl(OTf)) | Additive to improve yield | acs.org |

| 1,2-Dichloroethane (DCE) | Solvent | acs.org |

Synthetic Access to this compound Analogs and Derivatives

The synthetic route developed for (+)-pseudoanisatin has also provided a valuable platform for the synthesis of its analogs and derivatives. nih.govnih.govnih.gov This accessibility is crucial for structure-activity relationship (SAR) studies to understand the biological functions of this class of molecules. nih.gov The modularity of the synthetic sequence allows for modifications at various stages to generate structurally related compounds.

A notable example is the synthesis of (-)-3-deoxypseudoanisatin and (-)-3-oxopseudoanisatin. nih.gov The synthesis of (-)-3-deoxypseudoanisatin was achieved from a key alkene intermediate via a radical hydration reaction. nih.gov Furthermore, the established synthetic endgame for (+)-pseudoanisatin also constituted a formal synthesis of (-)-3-oxopseudoanisatin. nih.gov

In other work, 1α-hydroxy-3-deoxypseudoanisatin was isolated from Illicium merrillianum and its structure elucidated through spectroscopic and chemical methods, including the preparation of an acetylated derivative. jst.go.jp The availability of synthetic intermediates on the path to pseudoanisatin opens up possibilities for the semisynthesis of these and other naturally occurring or designed analogs. The ability to generate these derivatives is essential for probing their biological activities, such as their potential as insecticides due to their selective action on insect GABA receptors. nih.gov

Table 3: Synthesized Analogs and Derivatives of this compound

| Compound | Method of Access | Key Transformation/Starting Material | Reference |

| (-)-3-Deoxypseudoanisatin | Synthesis | Radical hydration of a key alkene intermediate | nih.gov |

| (-)-3-Oxopseudoanisatin | Formal Synthesis | From an intermediate in the (+)-pseudoanisatin synthesis | nih.gov |

| 1α-Hydroxy-3-deoxypseudoanisatin | Isolation and Derivatization | Isolated from Illicium merrillianum; acetylation for structural confirmation | jst.go.jp |

Structural Elucidation and Stereochemical Assignment of Pseudo Anisatin

Historical Development of Pseudo-anisatin Structural Characterization

The initial investigation into the chemical constituents of Illicium anisatum (Japanese star anise) by Yamada and coworkers in 1968 led to the reporting of this compound alongside the neurotoxic anisatin (B1215211). nih.gov However, the originally proposed structure for this compound, based on the spectroscopic methods available at the time in 1971, was later found to be incorrect. illinois.edu It was not until 1983 that the structure was revised and unequivocally confirmed through X-ray crystallography. illinois.eduoup.com This pivotal moment highlighted the limitations of early spectroscopic techniques in deciphering complex, highly oxidized, and stereochemically dense molecules. Subsequent work on other Illicium species, such as Illicium floridanum, also contributed to the understanding of this compound and related compounds, further solidifying its structural features through comparison with newly isolated derivatives. acs.orgrsc.org

Application of Advanced Spectroscopic Techniques for Structure Determination

The definitive structural determination of this compound and its analogs has heavily relied on the application of sophisticated spectroscopic methods. These techniques provide detailed insights into the connectivity and three-dimensional arrangement of atoms within the molecule. numberanalytics.comnumberanalytics.comarxiv.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of this compound and its derivatives. nih.govillinois.edupharm.or.jprsc.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques have been extensively used to assign the complex proton and carbon frameworks.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide crucial information about their local chemical environment and spatial relationships with neighboring protons. For instance, comparisons of the ¹H NMR data for this compound with related compounds like dunnianin revealed significant differences in the geminal coupling constants of the H-10 protons and the chemical shifts of the H-14 protons, which were instrumental in revising the structures of dunnianin and its congeners. acs.org

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been vital in establishing the connectivity within the this compound skeleton. pharm.or.jprsc.org HMBC, in particular, allows for the correlation of protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon framework and identifying the positions of functional groups. For example, in the structural elucidation of related compounds, HMBC correlations were key to placing hydroxyl and carboxyl groups. pharm.or.jp Furthermore, Nuclear Overhauser Enhancement and Exchange Spectroscopy (NOESY) experiments provide through-space correlations between protons, which helps to determine the relative stereochemistry of the molecule. pharm.or.jp

| Proton | This compound (4) | Dunnianin (1) | Debenzoyldunnianin (2) | 7-Deoxy-7-oxodunnianin (3) |

|---|---|---|---|---|

| H-10a/H-10b (²J in Hz) | 15 | 20-21 | 20-21 | 20-21 |

| H-14a/H-14b (δ in ppm) | Small Δδ | Large Δδ | Large Δδ | Large Δδ |

X-ray Crystallographic Analysis for Definitive Structural Confirmation

While NMR provides a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous confirmation of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.govillinois.edu In 1983, an X-ray crystallographic analysis of an isomer of this compound, obtained by treatment with potassium carbonate in methanol (B129727), provided the crucial data to revise the original structure. oup.com This analysis revealed the true connectivity and stereochemistry, which involved a steric inversion at both the C-3 and C-4 positions. oup.com The crystal structure of dunnianin, a related compound, was also determined by single-crystal X-ray diffraction, which confirmed it contained an 11,3-δ-lactone ring instead of the previously proposed 11,14-ε-lactone ring found in this compound. acs.org The successful synthesis of (+)-pseudoanisatin also utilized X-ray crystallography to confirm the stereochemistry of key intermediates. nih.gov

| Compound | Key Structural Feature Confirmed by X-ray Crystallography | Year of Report | Reference |

|---|---|---|---|

| This compound Isomer | Revised structure with steric inversion at C-3 and C-4. | 1983 | oup.com |

| Dunnianin | Presence of an 11,3-δ-lactone ring instead of an 11,14-ε-lactone ring. | Not specified in provided text | acs.org |

| Synthetic Intermediate of (+)-Pseudoanisatin | Correct stereochemistry for all seco-prezizaane Illicium sesquiterpenes. | Not specified in provided text | nih.gov |

Distinguishing this compound Stereochemistry from Related Illicium Compounds

The Illicium genus is a rich source of structurally diverse sesquiterpene lactones, many of which share the same seco-prezizaane carbon skeleton but differ in their oxidation patterns and stereochemistry. nih.govillinois.edupharm.or.jp Distinguishing this compound from its congeners is crucial for understanding structure-activity relationships.

This compound and its related compounds contain a bridging ε-lactone. nih.gov This is in contrast to anisatin and its associated compounds, which feature an unusual spiro β-lactone motif. nih.gov Other variations include different hydroxylation patterns at various positions on the 15-carbon framework. nih.gov

A notable example of stereochemical differentiation is the comparison between this compound and dunnianin. Initially, dunnianin was believed to have the same ε-lactone ring as this compound. However, detailed NMR analysis, particularly the significant difference in the geminal coupling constant of the H-10 protons and the chemical shifts of the H-14 protons, suggested a different lactone ring structure. acs.org This was ultimately confirmed by X-ray crystallography of dunnianin, which revealed an 11,3-δ-lactone ring. acs.org

Furthermore, treatment of this compound with a basic medium can induce a transformation to an isomeric compound. This reaction involves a steric inversion at C-3 and C-4, leading to a change in the ring juncture from a trans to a cis conformation and the formation of a γ-lactone in place of the original ε-lactone. oup.comjst.go.jp

The stereochemistry of synthetic intermediates has also been crucial in the total synthesis of this compound. For example, in one synthetic route, the stereochemistry of a key intermediate bearing the correct stereoconfiguration for all seco-prezizaane Illicium sesquiterpenes was confirmed by X-ray crystallography. nih.gov

Mechanistic Biological Activities of Pseudo Anisatin

Neurobiological Receptor Interaction Mechanisms

Pseudo-anisatin's biological activities are primarily rooted in its interaction with specific neurobiological receptors. Its mechanisms of action have been elucidated through various pharmacological and molecular studies, highlighting its role as a potent modulator of the gamma-aminobutyric acid (GABA) receptor system.

Gamma-Aminobutyric Acid (GABA) Receptor Antagonism

This compound is identified as an antagonist of the GABA receptor. nih.govphorteeducacional.com.bruclv.edu.cu GABA receptors are critical ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission in the central nervous system. nih.govpnas.org The antagonistic action of this compound and related seco-prezizaane terpenoids involves blocking the GABA-gated chloride channel (GABA-Cl). researchgate.netsemanticscholar.org This interference with the normal influx of chloride ions disrupts the inhibitory function of GABA, leading to excessive excitation of nerves and muscles. researchgate.netsemanticscholar.org Studies on the related compound anisatin (B1215211) show that the suppression of GABA-induced currents is use-dependent, meaning the antagonist's effect requires the channel to be opened by the agonist (GABA). nih.gov

Non-Competitive Inhibition Profile

The antagonism exerted by this compound is non-competitive. nih.govphorteeducacional.com.brresearchgate.netsemanticscholar.orgwikipedia.org This means it does not bind to the same site as the endogenous ligand GABA (the orthosteric site) but rather to a different, allosteric site on the receptor-channel complex. nih.govpnas.org Evidence for this non-competitive profile comes from binding assays. This compound has been shown to inhibit the binding of [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a known non-competitive antagonist of GABA receptors, to membranes from housefly heads. researchgate.netnih.govsci-hub.se This indicates that this compound acts at the non-competitive antagonist site within the ion channel pore. nih.govresearchgate.net

Comparative Binding Site Analysis with Picrotoxinin and Related Ligands

Research indicates that this compound shares a binding site with a class of well-known non-competitive GABA receptor antagonists, the picrotoxane terpenoids, which include picrotoxin (B1677862) and picrodendrins. nih.gov Picrotoxin is a classic non-competitive antagonist that is thought to act as a channel blocker within the GABA-A receptor's ion pore. nih.govpnas.orgwikipedia.org

Comparative molecular field analysis (CoMFA) has demonstrated that seco-prezizaane terpenoids, the class to which this compound belongs, can bind to the same site as picrotoxane terpenoids. researchgate.netnih.gov Furthermore, Scatchard plot analyses have shown that this compound and the non-competitive blocker EBOB bind to the same site in housefly GABA receptors. researchgate.netnih.gov Studies on the closely related compound anisatin further confirm this, showing it shares the same binding site as picrotoxinin. wikipedia.orgresearchgate.netnih.gov

Species-Specific Selectivity in GABA Receptor Modulation

A significant characteristic of this compound is its marked selectivity in modulating GABA receptors from different species, particularly between insects and mammals.

Differential Affinity for Insect vs. Mammalian GABA-A Receptors

This compound demonstrates a significantly higher affinity for insect GABA-A receptors compared to their mammalian counterparts. researchgate.netnih.govnih.gov This selectivity is quantified by its inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of the receptor's activity. In comparative studies using housefly-head and rat-brain membranes, this compound showed a high degree of selectivity for the housefly GABA receptors. researchgate.netnih.govnih.gov The IC₅₀ value for housefly receptors was 376 nM, whereas for rat receptors, it was greater than 10,000 nM, indicating a selectivity of over 26-fold for the insect receptor. researchgate.netnih.govnih.gov

Table 1: Comparative Inhibitory Activity of this compound on GABA Receptors

| Species | Receptor Source | IC₅₀ (nM) | Selectivity (Rat/Fly) |

|---|---|---|---|

| Housefly (Musca domestica) | Head Membranes | 376 | >26-fold |

| Rat (Rattus norvegicus) | Brain Membranes | >10,000 |

Data sourced from studies on the inhibition of [³H]EBOB binding. researchgate.netnih.govnih.gov

Implications for Selective Biological Effects (e.g., Insecticidal Activity)

The pronounced selectivity of this compound for insect GABA receptors has important implications for its biological effects. This differential affinity is the basis for its potential as a selective insecticide. nih.gov By potently antagonizing GABA receptors in insects while having a minimal effect on mammalian receptors, it can exert a toxic effect on insects with a lower risk to mammals. researchgate.net

Research has confirmed that this compound exhibits moderate insecticidal activity against German cockroaches (Blattella germanica). researchgate.netresearchgate.netnih.gov This species-specific action makes this compound and other seco-prezizaane terpenoids valuable as lead compounds in the development of new, selective insecticides. nih.govresearchgate.netnih.gov Furthermore, their specific mechanism of action allows them to be used as scientific probes to study the properties and functions of GABA receptors. researchgate.netnih.gov

Comparative Mechanistic Studies with Anisatin and Other Illicium Neurotoxins (e.g., Neoanisatin (B99755), Veranisatins)

The neurotoxic seco-prezizaane sesquiterpenes isolated from plants of the Illicium genus, including this compound, anisatin, neoanisatin, and the veranisatins, share a fundamental mechanism of action. They function as antagonists of the γ-aminobutyric acid (GABA) system. ijmdc.comnih.gov Specifically, they act as potent non-competitive antagonists of the GABA-A receptor, a ligand-gated ion channel. springermedizin.denih.govaap.org Inhibition of this receptor blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This disruption leads to excessive neuronal firing and excitation, which can manifest as convulsions. ijmdc.comnih.gov

While the general mechanism is similar across these related compounds, significant differences in potency and receptor selectivity have been observed in research studies. These distinctions are largely attributed to subtle variations in their highly oxidized and complex molecular structures. nih.govnih.gov

Anisatin vs. This compound:

Anisatin is recognized as one of the most potent plant-derived poisons, exhibiting strong neurotoxicity in mammals. nih.govnih.gov Like this compound, its toxic effects are a result of antagonizing the GABA-A receptor. nih.govnih.gov However, a key mechanistic distinction lies in their receptor selectivity. Research has revealed that this compound demonstrates a remarkable selectivity for insect GABA receptors over mammalian ones. nih.govnih.gov In contrast, anisatin is a powerful convulsant in mammals. nih.gov This difference in selectivity makes this compound effectively non-toxic to mammals while retaining insecticidal properties, whereas anisatin is highly poisonous. nih.govnih.gov

Interactive Table 1: Comparative Receptor Activity and Toxicity of this compound and Anisatin

| Compound | Target Receptor | Activity | Selectivity | Reported Toxicity (Murine LD₅₀) |

| This compound | GABA-A Receptor | Non-competitive antagonist | High selectivity for insect over mammalian receptors (IC₅₀fly = 376 nM, IC₅₀rat > 10⁴ nM) nih.gov | Non-toxic nih.gov |

| Anisatin | GABA-A Receptor | Potent non-competitive antagonist nih.gov | Potent antagonist in mammals | < 1 mg/kg nih.govnih.gov |

Other Illicium Neurotoxins:

Other related neurotoxins found in Illicium species, such as neoanisatin and the veranisatins, also exert their effects through the GABAergic system.

Neoanisatin: Found alongside anisatin and this compound in Japanese star anise (Illicium anisatum), neoanisatin is also a proven neurotoxin that acts on GABA receptors. ijmdc.comspringermedizin.denih.gov All these compounds are classified as sesquiterpene compounds. springermedizin.deaap.org

Veranisatins: Veranisatins A, B, and C are characteristic of the generally non-toxic Chinese star anise (Illicium verum). springermedizin.deaap.org While they also modulate GABA-A receptors, they are considered less potent than anisatin. springermedizin.deaap.org Neurological symptoms associated with veranisatins are typically observed only at higher doses. springermedizin.deaap.org

The comparative study of these structurally similar sesquiterpenes highlights how minor modifications to the core seco-prezizaane framework can lead to profound differences in biological activity and receptor selectivity. nih.gov this compound's high affinity for insect GABA receptors, coupled with its low affinity for mammalian counterparts, distinguishes it from the indiscriminately potent neurotoxicity of anisatin. nih.govnih.gov

Interactive Table 2: Overview of Mechanistic Action for Illicium Neurotoxins

| Compound | Source Species (Example) | Mechanism of Action |

| This compound | Illicium anisatum nih.gov | Non-competitive GABA-A receptor antagonist nih.govnih.gov |

| Anisatin | Illicium anisatum nih.gov | Potent non-competitive GABA-A receptor antagonist springermedizin.denih.gov |

| Neoanisatin | Illicium anisatum ijmdc.com | GABA receptor antagonist ijmdc.com |

| Veranisatins (A, B, C) | Illicium verum aap.org | GABA-A receptor modulator (less potent than anisatin) springermedizin.deaap.org |

Structure Activity Relationship Sar Studies of Pseudo Anisatin and Its Congeners

Identification of Key Structural Features for GABA Receptor Affinity and Antagonism

The biological activity of pseudo-anisatin and its related seco-prezizaane terpenoids is intrinsically linked to their three-dimensional structure and the presence of specific functional groups that facilitate binding to and modulation of γ-aminobutyric acid (GABA) receptors. nih.govnih.gov These compounds act as non-competitive antagonists, interacting with a site on the GABA receptor complex distinct from the GABA binding site itself, likely within the associated chloride ion channel. nih.govresearchgate.netnih.govnih.gov

This compound's selectivity for insect over mammalian GABA receptors highlights the subtle but critical structural differences that govern this specificity. While anisatin (B1215211) is a potent convulsant in mammals, this compound is relatively non-toxic to them, yet displays significant insecticidal activity. nih.govnih.gov This suggests that while both molecules share a common pharmacophore for GABA receptor antagonism, specific structural elements of this compound are better accommodated by the insect receptor. nih.govnih.gov

Key structural motifs that are considered crucial for the antagonist activity of this class of compounds include the highly oxygenated and compact cage-like structure. nih.govnih.gov The presence and orientation of the lactone ring, as well as various hydroxyl groups, are thought to play a significant role in the interaction with the receptor. nih.govnih.gov For instance, many convulsant terpenes, including anisatin and its analogs, feature γ- or δ-lactone motifs. nih.gov Although this compound does not have the same spiro β-lactone as the highly toxic anisatin, its bridging ε-lactone is a key feature of its molecular architecture. nih.gov

Studies comparing a series of seco-prezizaane terpenoids have revealed that even minor modifications to the structure can lead to significant changes in biological activity. For example, veranisatin A has been identified as a more potent inhibitor of both housefly and rat GABA receptors than anisatin, indicating that specific substitutions can enhance binding affinity across species. nih.gov In contrast, this compound's high selectivity for insect receptors underscores the importance of particular structural attributes for species-specific interactions. nih.govnih.gov

The interaction of these terpenoids with the GABA receptor is complex and appears to be use-dependent, meaning the channel must be open for the antagonist to bind effectively. researchgate.net This suggests that the binding site is located within the ionophore, and the conformational changes associated with channel gating are necessary to expose this site.

Table 1: Comparative GABA Receptor Affinity of this compound and Congeners

| Compound | Target Receptor | IC₅₀ (nM) | Selectivity (Rat/Fly) |

|---|---|---|---|

| This compound | Housefly-head membranes | 376 nih.govnih.gov | >26-fold selective for housefly nih.govnih.gov |

| Rat-brain membranes | >10,000 nih.govnih.gov | ||

| Anisatin | Housefly-head membranes | 123 nih.gov | ~2.3-fold selective for housefly nih.gov |

| Rat-brain membranes | 282 nih.gov | ||

| Veranisatin A | Housefly-head membranes | 78.5 nih.gov | ~3.4-fold selective for housefly nih.gov |

| Rat-brain membranes | 271 nih.gov |

Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR Applications

To better understand the structural requirements for the interaction of this compound and its congeners with the GABA receptor, computational methods such as Comparative Molecular Field Analysis (CoMFA) and other three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques have been employed. nih.govresearchgate.net These methods correlate the 3D properties of molecules with their biological activities, providing insights into the steric and electrostatic interactions that govern binding affinity and antagonism. drugdesign.orgmdpi.compitt.edu

CoMFA studies on seco-prezizaane terpenoids have successfully generated models that help to explain the observed structure-activity relationships. nih.gov By aligning the structures of a series of related compounds and calculating their steric and electrostatic fields, CoMFA can identify regions where bulky groups or specific electronic properties are favorable or unfavorable for activity. drugdesign.orgpitt.edu These analyses have demonstrated that seco-prezizaane terpenoids like this compound can bind to the same site on the housefly GABA receptor as picrotoxane-type compounds, despite their structural differences. nih.govresearchgate.net

The CoMFA maps generated from these studies provide a visual representation of the key features required for high activity at the housefly GABA receptor. nih.gov They can highlight specific areas of the molecule where modifications are likely to enhance or diminish its antagonist potency. This information is invaluable for the rational design of new, potentially more selective and potent insecticides.

A broader QSAR study using a technique called quasi-atomistic receptor-surface modeling (Quasar) was conducted on a set of 13 seco-prezizaane terpenoids and 17 picrotoxane and picrodendrane-type terpenoids. nih.gov This study aimed to elucidate the structural basis for the selectivity of these compounds between insect and mammalian GABA receptors. The resulting models provided valuable insights into the properties of the binding sites on the GABA receptor-coupled chloride channels in both insects and mammals, helping to explain the selective toxicity of compounds like this compound. nih.gov

These 3D-QSAR approaches have proven to be powerful tools for:

Identifying the pharmacophore responsible for GABA receptor antagonism.

Understanding the structural basis for species selectivity.

Guiding the synthesis of novel analogs with improved insecticidal properties and reduced mammalian toxicity.

Stereochemical Effects on Biological Potency and Selectivity

The stereochemistry of this compound and its congeners is a critical factor influencing their biological potency and selectivity as GABA receptor antagonists. The complex, three-dimensional arrangement of atoms and functional groups in these molecules must be precise for effective binding to the receptor. Even small changes in the stereochemical configuration can lead to a significant loss of activity. nih.gov

The synthesis of (+)-pseudoanisatin confirmed the importance of stereochemistry, as the natural enantiomer possesses the specific spatial arrangement required for its biological effect. nih.gov During the synthesis, controlling the stereochemistry at multiple chiral centers is a major challenge, and the successful construction of the correct diastereomer is essential for obtaining a biologically active compound. nih.govresearchgate.net For instance, the enantiospecific synthesis of (+)-pseudoanisatin from cedrol (B397079) involved a key skeletal rearrangement that established the correct stereochemistry for the seco-prezizaane framework. nih.gov

The influence of stereochemistry is evident when comparing different isomers. For example, the dihydroxylation of a synthetic intermediate in the synthesis of this compound showed facial bias, where one diastereomer was formed preferentially. nih.gov Overcoming this bias to produce the desired stereoisomer was a crucial step in the synthetic route. nih.govresearchgate.net This highlights that the specific orientation of hydroxyl groups, dictated by the stereochemistry of the carbon skeleton, is vital for the final biological activity.

In essence, the rigid, cage-like structure of this compound and its relatives means that the positions of the various functional groups are fixed in space. Therefore, having the correct absolute stereochemistry is paramount for ensuring that these groups are correctly oriented to interact with their corresponding binding partners on the GABA receptor.

Analytical Methodologies for Pseudo Anisatin Quantification and Detection

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. nih.gov For a compound like pseudo-anisatin, which is often present alongside structurally similar molecules in intricate biological extracts, efficient separation is the critical first step in its analysis. nih.goviipseries.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent techniques employed for this purpose. iipseries.orgfrontiersin.orgmatsuniversityonline.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the cornerstone for the analysis of this compound and related non-volatile sesquiterpene lactones. wikipedia.orgmpi-bremen.de This powerful combination leverages HPLC's ability to separate complex mixtures with the high sensitivity and specificity of mass spectrometry for detection and identification. wikipedia.org Ultra-High-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle sizes in the column, offers even faster and more efficient separations. nih.gov

LC-MS/MS (tandem mass spectrometry) methods are particularly well-suited for the targeted analysis of these toxins in challenging matrices like herbal medicines, teas, and biological fluids (plasma, urine). guidechem.comresearchgate.netresearchgate.net In a typical LC-MS/MS workflow, the sample extract is injected into the HPLC system, where individual compounds are separated on a column. Reversed-phase columns, such as C18, are commonly used, which separate compounds based on their hydrophobicity. frontiersin.orgnih.govwaters.com A mobile phase, often a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, carries the sample through the column. mpi-bremen.denih.gov

Following separation, the compounds elute from the column and enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, producing a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻). mpi-bremen.denih.gov One study identified this compound in Moringa oleifera seed extracts using LC-MS/MS, detecting pseudomolecular ions at m/z 299 [M+H]⁺ and m/z 321 [M+Na]⁺ in positive ion mode. semanticscholar.org The subsequent fragmentation of these ions in the mass spectrometer provides a unique fingerprint for confident identification. semanticscholar.org

| Parameter | Method 1 (Anisatin in Biological Samples) nih.gov | Method 2 (Anisatin in Star Anise) researchgate.net |

|---|---|---|

| Chromatography | UPLC | HPLC |

| Column | UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) | Porous Graphitic Carbon (Hypercarb) |

| Mobile Phase | Gradient of methanol and water (0.1% formic acid) | Not specified |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection | Triple Quadrupole MS (MRM) | Tandem Mass Spectrometry (MS/MS) |

| Analyte Transition (m/z) | 327.1 → 127.0 | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of plants containing this compound, such as Illicium species, GC-MS is not typically used for the direct analysis of the toxic lactone itself due to its low volatility. woodj.org Instead, it is expertly applied to characterize the volatile profile of the plant, such as its essential oil. woodj.orgcabidigitallibrary.orgnih.gov

This analysis is crucial for quality control and authentication, as the composition of volatile components, like trans-anethole and estragole (B85927) in star anise, can help differentiate between species. cabidigitallibrary.orgnih.gov The process involves vaporizing the sample, separating its volatile components on a GC column, and then detecting them with a mass spectrometer. thermofisher.com Common ionization methods in GC-MS include Electron Ionization (EI), which creates extensive, library-searchable fragmentation patterns, and Chemical Ionization (CI), a softer technique that yields more prominent molecular ions. scioninstruments.com While indirect to this compound detection, GC-MS provides complementary data on the matrix, which is vital for assessing the authenticity and safety of commercial products like star anise. cabidigitallibrary.org

| Compound | Typical Source | Major Component Status |

|---|---|---|

| trans-Anethole | Illicium verum (Chinese star anise) | Yes cabidigitallibrary.org |

| Eucalyptol | Illicium anisatum (Japanese star anise) | Yes woodj.org |

| Estragole | Illicium verum | Minor/Major depending on source cabidigitallibrary.orgnih.gov |

| Limonene | Illicium verum | Minor cabidigitallibrary.org |

| Safrole | Illicium anisatum | Yes woodj.org |

Advanced Mass Spectrometry Approaches for Rapid Analysis

The need for rapid screening methods, especially in food safety and quality control, has driven the development of ambient ionization techniques that require minimal or no sample preparation. semanticscholar.org

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases in their native state with little to no sample preparation. jeol.combruker.com When coupled with High-Resolution Mass Spectrometry (HRMS), DART-HRMS becomes a powerful tool for the rapid and unambiguous identification of compounds like this compound. semanticscholar.orgresearchgate.net

The DART source works by exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes analytes from the surface. jeol.com These ions are then drawn into the mass spectrometer for analysis. Research on the related compound anisatin (B1215211) has demonstrated the exceptional utility of this technique. researchgate.net In one study, DART-HRMS could distinguish toxic Japanese star anise from edible Chinese star anise in seconds by detecting the presence of anisatin directly from the solid fruit. researchgate.net The signal for anisatin was over 1,000 times larger in the toxic species, allowing for clear differentiation. researchgate.net The same principle applies to this compound and other related toxins. This method is significantly faster than traditional LC-MS techniques and can be used to screen whole or fragmented plant material and even brewed teas. semanticscholar.orgresearchgate.net

Spectroscopic Methods for Purity Assessment and Characterization in Mixtures

Beyond detection and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and purity assessment of isolated compounds. acs.org During the chemical synthesis or isolation of natural products like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are critical. acs.orgrsc.org

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for its complete structural assignment. jst.go.jp The purity of a sample can also be assessed using NMR, as the presence of impurities would result in additional, unexpected signals in the spectrum. rsc.org Other spectroscopic techniques, such as infrared (IR) spectroscopy, can confirm the presence of specific functional groups (e.g., lactones, hydroxyl groups) within the molecule. sci-hub.se In conjunction with high-resolution mass spectrometry, which provides an accurate mass measurement for determining the elemental formula, these spectroscopic methods offer a complete characterization of this compound. acs.orgjst.go.jp

Method Validation and Sensitivity Considerations in Complex Matrices

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. numberanalytics.com This is particularly critical when analyzing trace levels of toxins like this compound in complex matrices such as food, herbal products, or biological tissues, which can contain numerous interfering substances. numberanalytics.comwho.int

Method validation encompasses the evaluation of several key parameters: who.int

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components. who.int

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among a series of measurements. nih.gov

Linearity and Range: The concentration range over which the method is accurate and precise. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govguidechem.com

Matrix Effects: The alteration of the analytical signal caused by co-eluting substances from the sample matrix. nih.govnumberanalytics.com This is a significant challenge in ESI-MS, where matrix components can suppress or enhance the ionization of the target analyte. numberanalytics.comnih.gov

Recovery: The efficiency of the sample extraction process. nih.gov

Studies developing LC-MS/MS methods for anisatin report detailed validation data. For instance, one UPLC-MS/MS method for anisatin in mouse blood was validated with a limit of quantification (LOQ) of 1.0 ng/mL, intraday and interday precision lower than 14%, and accuracy ranging from 86.3% to 106.9%. nih.gov The matrix effect was found to be between 93.9% and 103.3%, indicating that the sample preparation was effective at removing most interferences. nih.gov Such rigorous validation ensures that the data generated are accurate and reliable for making critical safety assessments.

| Parameter | Reported Value/Range |

|---|---|

| Calibration Curve Range | 1 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy | 86.3% - 106.9% |

| Precision (RSD%) | < 14% |

| Matrix Effect | 93.9% - 103.3% |

| Recovery | > 67.2% |

Future Research Directions in Pseudo Anisatin Chemistry and Biological Applications

Novel Synthetic Routes and Analog Development for Mechanistic Probes

The development of novel and efficient synthetic routes to pseudo-anisatin and its analogs is a cornerstone of future research. The first total synthesis of (+)-pseudoanisatin was achieved from the abundant feedstock chemical cedrol (B397079) in 12 steps, utilizing a strategy of site-selective C(sp³)–H bond functionalization. beilstein-journals.orgnih.gov This work established a foundational oxidative approach to this family of sesquiterpenes. nih.gov

Furthermore, the synthesis of a diverse library of this compound analogs is a high priority. These analogs, with systematic modifications to the core structure, will serve as invaluable mechanistic probes. By altering specific functional groups, researchers can dissect the structure-activity relationships (SAR) that govern the compound's biological effects. This will provide a deeper understanding of how this compound interacts with its biological targets and could lead to the identification of derivatives with enhanced potency or selectivity.

| Synthetic Goal | Key Methodologies | Potential Impact |

| Improved total synthesis of this compound | C-H activation, novel oxidation catalysts | Increased accessibility for biological studies |

| Scalable synthesis | Process optimization, flow chemistry | Large-scale production for advanced research |

| Analog library development | Parallel synthesis, diversification of core structure | Elucidation of structure-activity relationships |

Detailed Elucidation of Biosynthetic Enzymes and Genetic Pathways

While the chemical synthesis of this compound has been achieved, the natural biosynthetic pathway within Illicium species remains largely uncharacterized. Unraveling the enzymatic machinery and the underlying genetic pathways responsible for producing this compound is a significant frontier in natural product biosynthesis.

Initial studies have pointed towards a biosynthetic route involving the rearrangement of allo-cedrane. researchgate.net Transcriptome analysis of Illicium anisatum has begun to identify genes potentially involved in the biosynthesis of sesquiterpene lactones, including germacrene A oxidase and germacrene D synthase. researchgate.net However, the specific enzymes that catalyze the intricate oxidative and skeletal rearrangement steps to form the unique this compound scaffold are yet to be identified and characterized.

Future research will likely employ a combination of genomics, transcriptomics, and proteomics to identify candidate genes from Illicium species. Functional characterization of the corresponding enzymes through in vitro assays and heterologous expression in microbial hosts will be essential to confirm their roles in the pathway. A detailed understanding of the biosynthesis could enable the development of biotechnological production methods for this compound and related compounds, potentially offering a more sustainable and efficient source than extraction from the plant. nih.gov

| Research Area | Key Techniques | Expected Outcomes |

| Gene identification | Genomics, transcriptomics, proteomics | Discovery of genes encoding biosynthetic enzymes |

| Enzyme characterization | Heterologous expression, in vitro assays | Elucidation of specific catalytic functions |

| Pathway reconstruction | Metabolic engineering, synthetic biology | Understanding of the complete biosynthetic route |

Further Characterization of this compound's Molecular Interactions with Specific Receptors and Ion Channels

This compound is known to be a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, similar to picrotoxin (B1677862). nih.govcambridge.org This interaction is believed to be the basis of its neurotoxic effects. However, a detailed, atomic-level understanding of how this compound binds to and modulates this receptor is still lacking.

Future research should focus on high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the precise binding site of this compound on the GABA receptor. Computational modeling and molecular dynamics simulations can complement these experimental approaches to provide a dynamic picture of the ligand-receptor interaction.

Furthermore, it is important to investigate the selectivity of this compound for different GABA receptor subtypes, as well as its potential interactions with other neuronal receptors and ion channels. Such studies will help to build a comprehensive pharmacological profile of the compound and may reveal novel targets. Understanding these molecular interactions is crucial for both explaining its toxicity and exploring any potential therapeutic applications of its analogs.

Exploration of this compound and Analogues as Research Tools in Neurobiology and Entomology

The potent and specific action of this compound on the GABA receptor makes it a valuable research tool for studying the nervous system. As a non-competitive antagonist, it can be used to probe the function and regulation of GABAergic neurotransmission in both vertebrate and invertebrate model organisms.

In neurobiology, this compound and its synthetically derived analogs can be used to investigate the role of specific GABA receptor subunits in various physiological and pathological processes. For example, they could be employed to study the mechanisms underlying epilepsy, anxiety, and other neurological disorders where GABAergic signaling is implicated.

In entomology, this compound's insecticidal activity makes it a useful probe for studying insect GABA receptors, which are important targets for many commercial insecticides. nih.gov By comparing the effects of this compound on insect and mammalian GABA receptors, researchers can gain insights into the structural differences that can be exploited for the development of selective insecticides. The development of radiolabeled or fluorescently tagged analogs of this compound would further enhance its utility as a molecular probe in these fields.

Development of Selective Pest Control Agents Based on this compound Scaffolds

The insecticidal properties of this compound present an opportunity for the development of new pest control agents. nih.gov Natural products have historically been a rich source of inspiration for the synthesis of commercial insecticides. The unique scaffold of this compound offers a novel chemical starting point that may be effective against pests that have developed resistance to existing insecticide classes.

A key challenge will be to engineer selectivity, maximizing toxicity to target insect pests while minimizing effects on non-target organisms, including mammals and beneficial insects. This will require a detailed understanding of the structure-activity relationships and the molecular basis of its interaction with insect versus mammalian GABA receptors.

Future research in this area will involve the synthesis and screening of a wide range of this compound analogs to identify compounds with improved insecticidal activity and a favorable safety profile. The goal is to create "biorational" pesticides that are effective and have minimal environmental impact. researchgate.net This approach aligns with the growing demand for more sustainable and integrated pest management strategies. mdpi.comnih.gov

Q & A

Q. What experimental protocols are recommended for isolating and purifying pseudo-anisatin from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. Key steps include:

- Plant material preparation : Freeze-drying and grinding to maximize compound accessibility .

- Solvent optimization : Testing polar/non-polar solvent ratios to balance yield and purity .

- Validation : Confirming identity via NMR (e.g., comparing <sup>13</sup>C NMR shifts with literature data) and mass spectrometry .

Note: Reproducibility requires documenting solvent batches, temperature, and column specifications in supplementary materials .

Q. How can researchers validate the structural identity of this compound when spectral data conflicts with literature?

Contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR peaks) should be addressed through:

- Multi-method verification : Cross-referencing with FT-IR, X-ray crystallography (if crystalline), and high-resolution mass spectrometry .

- Batch comparison : Testing multiple isolation batches to rule out contamination .

- Computational modeling : Using density functional theory (DFT) to predict NMR shifts and compare with observed data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive/negative controls .

- Compound stability : Test degradation under storage conditions (e.g., light, temperature) via accelerated stability studies .

- Synergistic effects : Evaluate interactions with co-occurring compounds in crude extracts using metabolomic profiling .

Q. How can in silico methods improve the design of this compound derivatives for targeted pharmacological applications?

Computational approaches include:

- Molecular docking : Screen this compound against target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .

- QSAR modeling : Train models on existing bioactivity data to predict derivative efficacy .

- ADMET profiling : Predict pharmacokinetic properties (e.g., bioavailability) with tools like SwissADME .

Q. What are the limitations of current toxicity studies on this compound, and how can they be addressed?

Common limitations include:

- In vitro-to-in vivo extrapolation : Use organ-on-a-chip systems to better mimic human physiology .

- Chronic exposure data gaps : Conduct long-term rodent studies with dose-response modeling .

- Mechanistic clarity : Apply transcriptomics (e.g., RNA-seq) to identify pathways affected by this compound .

Methodological Frameworks

Q. How should researchers design experiments to investigate this compound’s mechanism of action in neurological models?

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in heterogeneous datasets?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for variability .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility when publishing this compound-related data?

- Detailed supplementary materials : Include raw NMR spectra, HPLC chromatograms, and instrument calibration logs .

- Open data practices : Upload datasets to repositories like Zenodo or Figshare with CC-BY licenses .

- Peer-reviewed protocols : Reference established methods (e.g., Pharmacopeial extraction guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.